N'-Cyano-N,N-dimethylmethanimidamide
Description
Significance of Imidamides and Related Cyano-Functionalized Compounds in Synthesis
Imidamides and cyano-functionalized compounds are cornerstones of organic synthesis due to their inherent reactivity and ability to be transformed into a wide array of other functional groups. The cyano group, with its strong electron-withdrawing nature and linear geometry, profoundly influences the electronic and steric properties of a molecule. wikipedia.org It can be readily converted into amines, carboxylic acids, amides, and various heterocyclic systems, making it a key strategic element in the design of complex molecules.
Cyano-functionalized compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. wikipedia.org Their ability to participate in cycloaddition reactions and act as precursors for nitrogen-containing heterocycles further underscores their importance. nih.gov Imidamides, characterized by the N-C-N linkage, serve as valuable intermediates in the synthesis of heterocycles and as ligands in coordination chemistry. The presence of the cyano group in N'-Cyano-N,N-dimethylmethanimidamide enhances its utility, providing a reactive handle for further chemical transformations.
Historical Context of this compound as a Synthetic Building Block
The chemistry of cyanoguanidines dates back to the 1880s, with early methods for their synthesis involving the reaction of amines with cyanoguanidine in the presence of copper salts or through direct fusion with amine hydrochlorides. nih.gov A significant milestone in the history of substituted cyanoguanidines was reported in 1946 by Curd and Rose, who developed methods for the synthesis of N¹,N⁵-di-, tri-, and tetrasubstituted biguanides from aryl- and alkylcyanoguanidines. nih.gov
The synthesis of this compound itself can be achieved through the reaction of a secondary amine, in this case, dimethylamine (B145610), with cyanogen (B1215507) bromide. wikipedia.orglookchem.com This reaction, a variation of the von Braun reaction, provides a direct route to N,N-disubstituted cyanamides. researchgate.netresearchgate.net
A notable appearance of this compound in the historical record is as a known impurity in the synthesis of the groundbreaking anti-ulcer drug, Cimetidine. This association highlights its presence and relevance in pharmaceutical process chemistry.
Scope and Research Trajectories Pertaining to this compound
Current research continues to explore the synthetic utility of this compound and related cyanoguanidines as versatile building blocks for the construction of diverse molecular architectures. A primary focus of this research lies in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.
The reactivity of the cyanoguanidine moiety allows for its participation in various cyclization reactions. For instance, intramolecular cyclization of N,N-disubstituted cyanamides can lead to the formation of imidazoles and oxazoles under eco-friendly conditions. nih.govresearchgate.net Furthermore, N-cyanoimines, derived from cyanoguanidines, are valuable precursors for the synthesis of a range of heterocyclic compounds. rsc.org
Recent studies have demonstrated the use of cyanoguanidine derivatives in the synthesis of dual histamine (B1213489) H1 and H2 receptor antagonists, showcasing their continued relevance in drug discovery. researchgate.net The ability to functionalize the cyanoguanidine core allows for the fine-tuning of pharmacological activity. The reaction of this compound with various reagents can lead to the formation of more complex guanidine (B92328) structures, which are important pharmacophores. researchgate.net
The following table summarizes some of the key reactions and applications of this compound and related cyanoguanidines:
| Precursor(s) | Reagent(s) | Product Type | Significance/Application |
| Dimethylamine | Cyanogen Bromide | This compound | Fundamental synthesis of the title compound. |
| N-Alkyl Azetidines | Cyanogen Bromide | 3-Bromo N-Alkyl Cyanamides | Building blocks for further transformations into nitrogen-containing molecules. researchgate.net |
| N,N-Disubstituted Cyanamides | Primary Aliphatic Amines | Imidazoles, Oxazoles | Eco-friendly synthesis of important heterocyclic cores. nih.govresearchgate.net |
| Cyanoguanidine Derivatives | Various Linking Moieties | Dual Histamine H1/H2 Receptor Antagonists | Development of new therapeutic agents. researchgate.net |
The ongoing exploration of this compound's reactivity promises to unveil new synthetic methodologies and contribute to the development of novel molecules with significant biological and material properties.
Structure
3D Structure
Properties
IUPAC Name |
N'-cyano-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7(2)4-6-3-5/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHAGCRNENPASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290876 | |
| Record name | N′-Cyano-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39687-97-3 | |
| Record name | N′-Cyano-N,N-dimethylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39687-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanimidamide, N'-cyano-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039687973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N′-Cyano-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyano N,n Dimethylmethanimidamide
Classical Synthesis Approaches
Traditional methods for synthesizing N'-Cyano-N,N-dimethylmethanimidamide and related formamidines have long relied on foundational organic reactions, primarily focusing on condensation and the use of versatile C1 synthons.
Condensation Reactions with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) Precursors
A primary and highly effective method for the synthesis of this compound involves the reaction of cyanamide (B42294) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a versatile and reactive reagent widely used in organic synthesis. researchgate.net It serves as a C1 synthon, effectively transferring a dimethylaminomethylene group to a nucleophile. researchgate.net
In this specific synthesis, the amino group of cyanamide acts as the nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of two equivalents of methanol (B129727), resulting in the formation of the target compound, this compound. The high reactivity of DMF-DMA allows this reaction to proceed efficiently, making it a cornerstone for constructing the formamidine (B1211174) core. The versatility of DMF-DMA extends to the synthesis of various heterocyclic compounds, where it is used to form enamine and amidine intermediates. researchgate.netscirp.orgresearchgate.net For instance, it reacts with compounds containing active methylene (B1212753) groups and amino groups to produce key intermediates for more complex structures. scirp.orgresearchgate.net
Table 1: Reactants in the DMF-DMA Synthesis of this compound
| Reactant | Role |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Electrophile / C1 Synthon |
| Cyanamide | Nucleophile |
| Methanol | Leaving Group / Byproduct |
Role of Aromatic Amines and Aldehyde Derivatives as Starting Materials
While the DMF-DMA route is direct for this compound, the broader synthesis of formamidines often involves the reaction of amines with aldehydes or their derivatives. pressbooks.pub The condensation reaction between a primary amine and an aldehyde or ketone initially forms an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). libretexts.org This reaction is a fundamental step in the formation of the formamidine skeleton.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. pressbooks.pub The pH of the reaction medium is crucial; it is typically controlled within a mildly acidic range (pH 4-5) to facilitate both the protonation of the carbonyl group (activating it for attack) and the protonation of the hydroxyl intermediate, allowing it to leave as water. pressbooks.publibretexts.org Although not the most direct pathway to the title compound, these fundamental reactions are essential in the synthesis of various substituted formamidines and highlight the importance of amine and aldehyde precursors in this class of compounds.
Catalytic Considerations in Formamidine Formation
Catalysis plays a significant role in many formamidine syntheses. As mentioned, acid catalysis is frequently employed in reactions involving aldehydes and amines to accelerate the dehydration step. libretexts.org However, modern synthetic chemistry often seeks to minimize or eliminate the use of catalysts to improve the environmental profile of the process and simplify purification.
Several efficient protocols for the synthesis of N-sulfonyl formamidines have been developed that proceed under catalyst-free and solvent-free conditions. nih.govrsc.orgresearchgate.net These methods often rely on the inherent reactivity of the starting materials, sometimes enhanced by other energy inputs like heat. nih.gov For the synthesis of this compound via the DMF-DMA pathway, the high reactivity of the acetal often precludes the need for a catalyst, making it an efficient and clean reaction. The avoidance of metal catalysts, in particular, is a significant advantage as it prevents product contamination and reduces environmental impact. acs.org
Advanced Synthetic Strategies and Process Optimization
To improve efficiency, yield, and sustainability, modern synthetic chemistry has embraced advanced techniques and green chemistry principles for the production of this compound and related compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. semanticscholar.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating methods. jchps.com The benefits of microwave-assisted synthesis include increased product yields, cleaner reactions with fewer byproducts, and milder reaction conditions. semanticscholar.orgunipr.it
In the context of synthesizing cyano-containing compounds and heterocycles, microwave irradiation has been successfully applied to various reactions, including Knoevenagel condensations and multicomponent reactions. nih.govresearchgate.net For example, the synthesis of unsaturated 2-cyanoacetamide (B1669375) derivatives was achieved in just 40 seconds under microwave irradiation, yielding a product of 98.6%. nih.gov The application of this technology to the synthesis of this compound offers a promising route for process optimization, enabling rapid and efficient production. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Cyanoacetamide Derivative
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 10 hours | Low | jchps.com |
| Microwave Irradiation | 40 seconds | 98.6% | nih.gov |
Environmentally Benign Synthetic Routes
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. chemistryjournals.net This has driven the development of more sustainable synthetic routes for a wide range of organic compounds. mdpi.com Key strategies include the use of safer solvents, catalyst-free systems, solvent-free reactions, and maximizing atom economy. chemistryjournals.net
For the synthesis of formamidines, several environmentally friendly approaches have been reported. Catalyst-free and solvent-free reactions represent a significant advancement, reducing both chemical waste and the environmental impact associated with volatile organic solvents. nih.govrsc.orgresearchgate.net These methods align with the goals of green chemistry by being operationally simple and efficient. nih.gov The synthesis of ibuprofen, for example, was made greener by developing a catalytic process that improved atom economy and avoided toxic reagents. chemistryjournals.net Similarly, applying these principles to the synthesis of this compound, such as using the catalyst-free DMF-DMA method, contributes to a more sustainable chemical industry. nih.gov
Control of Isomeric Purity in Synthesis
The structure of this compound features a carbon-nitrogen double bond (C=N), which can lead to the formation of geometric isomers, specifically the E and Z isomers. The relative orientation of the substituents around this double bond defines the isomeric form, which can significantly influence the compound's physical properties and reactivity. Control over the isomeric purity is therefore a crucial aspect of its synthesis.
While specific studies on the isomeric purity control for this compound are not extensively detailed in publicly available literature, general principles of stereoselective synthesis for compounds with C=N bonds can be applied. The formation of a particular isomer is often influenced by thermodynamic and kinetic factors during the reaction.
Factors Influencing Isomeric Ratio:
Several reaction parameters can be manipulated to influence the ratio of E to Z isomers. These include:
Reaction Temperature: Lower temperatures often favor the thermodynamically more stable isomer, while higher temperatures can lead to a mixture of isomers.
Solvent: The polarity and proticity of the solvent can influence the transition state energies of the isomer formation, thereby affecting the isomeric ratio.
Catalyst: The use of specific catalysts can provide a template for the reaction to proceed through a lower energy pathway, favoring the formation of one isomer over the other.
Nature of Substituents: The electronic and steric properties of the substituents on the starting materials can have a profound impact on the stereochemical outcome of the reaction.
In the synthesis of related N,N-disubstituted formamidines, it has been observed that the syn/anti (analogous to E/Z) ratio can be determined using techniques like 1H-NMR spectroscopy by applying additivity increment rules. For instance, the reaction of 2-amino-3-cyano-4,6-diarylpyridines with trifluoroacetic anhydride (B1165640) in dimethylformamide (DMF) unexpectedly yields N,N-disubstituted formamidines as a mixture of isomers. The formation mechanism is suggested to involve a nucleophilic attack of the solvent (DMF). This indicates that the choice of reagents and solvents can be critical in determining the isomeric outcome.
Analytical Methods for Isomeric Purity Determination:
To control the isomeric purity, it is essential to have reliable analytical methods to determine the ratio of isomers in a sample. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
| Analytical Technique | Principle for Isomer Differentiation |
| HPLC | Different isomers often have different polarities, leading to different retention times on a chromatographic column. |
| NMR Spectroscopy | The chemical shifts and coupling constants of protons and carbons near the C=N bond are sensitive to the geometric arrangement, allowing for the quantification of each isomer. |
Further research into the reaction mechanism and the influence of various reaction parameters is necessary to develop synthetic protocols that allow for the selective synthesis of either the E or Z isomer of this compound.
Scalability Investigations for Large-Scale Preparation
A plausible synthetic route to this compound involves the reaction of a suitable N,N-dimethyl-containing precursor with a source of the cyanoimido group. For instance, the reaction of dimethylformamide dimethyl acetal (DMF-DMA) with cyanamide could be a potential route.
Key Considerations for Scalability:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is essential for determining the optimal reaction time, temperature, and concentration profiles for a large-scale batch or continuous process. The heat of reaction must be carefully managed to ensure safety and prevent runaway reactions.
Mass Transfer: In heterogeneous reactions, the rate of mass transfer between phases can become the limiting factor on a large scale. Efficient stirring and reactor design are critical to overcome these limitations.
Work-up and Purification: The isolation and purification of the product on a large scale can be challenging. The choice of extraction solvents, crystallization conditions, and filtration equipment must be carefully considered to ensure high purity and yield while minimizing waste.
Cost of Raw Materials and Reagents: The economic feasibility of a large-scale process is heavily dependent on the cost of starting materials, reagents, and solvents. The development of synthetic routes that utilize inexpensive and readily available raw materials is a primary goal.
Process Safety: A thorough hazard and operability (HAZOP) study is required to identify and mitigate potential safety risks associated with the large-scale production process. This includes considering the toxicity and flammability of all substances involved.
For example, a patent for an improved synthesis process of the related compound N,N-dimethylcyanoacetamide highlights key aspects relevant to scalability. The process uses cyanoacetate (B8463686) and dimethylamine (B145610) gas, focusing on achieving a high yield (up to 99%) and high product purity. The patent emphasizes the simplicity of the operation, a short production cycle, and low energy consumption, all of which are critical factors for successful and economical large-scale production.
Potential Scalability Challenges and Solutions:
| Challenge | Potential Solution |
| Exothermic Reaction | Use of a jacketed reactor with efficient cooling, controlled addition of reagents, and potentially a semi-batch or continuous flow process. |
| Handling of Gaseous Reagents | Implementation of appropriate gas handling systems, including mass flow controllers and scrubbers for unreacted gases. |
| Product Isolation and Purity | Optimization of crystallization conditions (solvent, temperature profile) to achieve the desired crystal size distribution and purity. Use of efficient filtration and drying equipment. |
| Waste Management | Development of procedures for the recovery and recycling of solvents and the safe disposal of waste streams. |
Further process development and optimization studies are necessary to establish a robust, safe, and economically viable process for the large-scale preparation of this compound.
Information regarding this compound is currently limited in publicly accessible scientific literature, preventing a detailed analysis of its reactivity profile and mechanistic investigations as requested.
The scientific community has explored the reactivity of related compounds, such as N,N-dimethylformamide (DMF), which in some chemical transformations can serve as a source for cyano groups. However, this information does not directly address the intrinsic reactivity of the this compound molecule itself.
Due to the absence of specific studies on the reaction mechanisms and synthetic applications of this compound, a comprehensive and scientifically accurate article adhering to the provided outline cannot be generated at this time. Further experimental research is required to elucidate the chemical behavior of this compound.
Reactivity Profile and Mechanistic Investigations of N Cyano N,n Dimethylmethanimidamide
Role as a Reactive Intermediate
Precursor for Reactive Nitrogen-Containing Species
N'-Cyano-N,N-dimethylmethanimidamide serves as a versatile precursor for the synthesis of various reactive nitrogen-containing species, particularly nitrogen heterocycles. The presence of both a cyano group and an imidamide functionality provides multiple reactive sites for intramolecular cyclization and intermolecular reactions. This reactivity is particularly valuable in the construction of complex molecular architectures, such as quinazolines and other fused pyrimidine (B1678525) systems.
The utility of related N-cyanoimidates as precursors for heterocyclic synthesis has been demonstrated. For instance, methyl N-cyano-2-nitrobenzimidates can be converted into N⁴-substituted 2,4-diaminoquinazolines through a tandem condensation with an amine followed by a reductive cyclization process. This approach highlights the capability of the N-cyanoimidate moiety to undergo cyclization to form stable aromatic systems. The methodology is robust, allowing for subsequent one-pot intramolecular N-alkylation to produce tricyclic quinazolines.
The general strategy involves the activation of the cyano group, followed by nucleophilic attack from another part of the molecule or from an external reagent, leading to the formation of a new ring system. The dimethylaminomethylidene group in this compound can act as a leaving group or participate in the reaction, influencing the final product. The reactivity of the cyano group is a key feature, enabling the construction of diverse nitrogen-containing compounds.
Mechanistic Studies and Reaction Pathways
The mechanistic aspects of reactions involving this compound and related compounds are crucial for understanding their reactivity and for the rational design of synthetic routes.
Investigation of Electrophilic Cyanating Agent Mechanisms
While this compound is not as commonly cited as other electrophilic cyanating agents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), its potential to act as a "CN+" synthon is inherent in its structure. organic-chemistry.org The mechanism of electrophilic cyanation generally involves the transfer of a cyano group to a nucleophile. In transition-metal-catalyzed reactions using agents like NCTS, the mechanism often involves oxidative addition of the cyanating agent to the metal center, followed by reductive elimination to form the C-CN bond. organic-chemistry.org
For this compound, a plausible mechanism in the absence of a metal catalyst would involve the protonation or Lewis acid activation of the dimethylaminomethylidene nitrogen, enhancing the electrophilicity of the cyano group's carbon atom. This activation would facilitate the attack of a nucleophile on the cyano carbon, with the dimethylaminomethylidene moiety acting as a leaving group. The stability of this leaving group is a key factor in the efficiency of the cyanation reaction.
Table 1: Comparison of Mechanistic Steps in Electrophilic Cyanation
| Mechanistic Step | NCTS (with Pd catalyst) | This compound (Proposed) |
| Activation | Oxidative addition to Pd(0) | Protonation or Lewis acid coordination |
| "CN+" Source | Pd(II)-CN complex | Activated N-cyanoimidamide |
| Nucleophilic Attack | Transmetalation or direct attack on Pd-CN | Attack on the cyano carbon |
| Product Formation | Reductive elimination | Displacement of dimethylaminomethylidene |
Proposed Pathways for Cyclization Reactions
The formation of heterocyclic compounds from this compound and its analogues often proceeds through intramolecular cyclization pathways. These pathways are dictated by the nature of the substituents and the reaction conditions. For instance, in the synthesis of imidazoles and oxazoles from N,N-disubstituted cyanamides, the reaction pathway is highly dependent on the solvent. researchgate.netnih.gov
A proposed pathway for the cyclization of a generic N-cyano precursor bearing a nucleophilic group is initiated by the attack of the internal nucleophile on the carbon atom of the cyano group. This initial ring-closure step forms a cyclic intermediate. Subsequent rearrangement, elimination, or protonation steps then lead to the final heterocyclic product.
In the case of the formation of substituted imidazoles, the reaction of an appropriately substituted cyanamide (B42294) with a primary amine in a non-aqueous solvent like isopropanol (B130326) is thought to proceed via the formation of a trisubstituted guanidine (B92328) intermediate. researchgate.netnih.gov This intermediate then undergoes intramolecular cyclization through the nucleophilic attack of an imino nitrogen onto an electrophilic carbon, followed by the elimination of a leaving group to yield the imidazole (B134444) ring. researchgate.netnih.gov Conversely, in an aqueous medium, the reaction can be directed towards the formation of an oxazole (B20620) derivative, where an enol-form intermediate undergoes intramolecular cyclization via nucleophilic attack of an oxygen atom on the cyano carbon. researchgate.net
A general representation of a cyclization pathway is as follows:
Activation/Intermediate Formation : The substrate may first react with another reagent (e.g., an amine) to form a more reactive intermediate.
Intramolecular Nucleophilic Attack : A nucleophilic atom within the intermediate attacks the electrophilic carbon of the cyano group.
Ring Closure : A new heterocyclic ring is formed.
Rearomatization/Stabilization : The cyclic intermediate undergoes further reaction, such as tautomerization or elimination of a small molecule, to form the stable final product.
Computational Analysis of Reaction Intermediates
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the mechanisms of complex organic reactions. nih.gov Although specific computational studies on the reaction intermediates of this compound are not widely published, the principles of such analyses can be applied to understand its reactivity.
A computational analysis of the cyclization reactions would typically involve the following steps:
Geometry Optimization : The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.
Frequency Calculations : These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Transition State Searching : Methods such as synchronous transit-guided quasi-Newton (STQN) are used to locate the transition state structures connecting reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to verify that the identified transition state correctly connects the desired reactant and product.
Energy Profile : The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile, which provides information about the activation energies and thermodynamics of the reaction.
Table 2: Representative Data from a Hypothetical DFT Analysis of a Cyclization Step
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Vibrational Frequencies (cm⁻¹) |
| Reactant | 0.0 | C-N distance: 2.8 Å | All real |
| Transition State | +15.2 | Forming C-N bond: 2.1 Å | One imaginary frequency (-250 cm⁻¹) |
| Intermediate | -5.7 | C-N bond length: 1.5 Å | All real |
Such computational studies can provide deep insights into the feasibility of proposed reaction pathways, the stability of intermediates, and the factors controlling the regioselectivity and stereoselectivity of the reactions.
Applications of N Cyano N,n Dimethylmethanimidamide in Diverse Organic Synthesis Contexts
Construction of Heterocyclic Systems
The reactivity of N'-Cyano-N,N-dimethylmethanimidamide and its derivatives is particularly well-exploited in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds.
Quinazoline (B50416) and its derivatives are a prominent class of N-containing heterocyclic compounds with a broad spectrum of pharmaceutical applications, including anticancer, anti-inflammatory, and antibacterial activities. nih.govnih.gov The synthesis of these scaffolds often involves the construction of the pyrimidine (B1678525) ring fused to a benzene (B151609) core.
One effective microwave-assisted method for synthesizing novel quinazoline derivatives containing α-aminophosphonate moieties utilizes N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives as key starting materials. nih.gov In this approach, the formamidine (B1211174) derivative is reacted with dialkyl amino(phenyl)phosphonates in a mixture of isopropanol (B130326) and acetic acid under microwave irradiation. This reaction proceeds efficiently, yielding a variety of quinazoline compounds in a short reaction time. nih.gov The N,N-dimethylformamidine group serves as a precursor to one of the nitrogen atoms and an adjacent carbon in the resulting quinazoline ring, highlighting the utility of this structural motif in heterocyclic synthesis.
Table 1: Synthesis of Quinazoline Derivatives This interactive table summarizes the reaction for synthesizing quinazoline compounds containing α-aminophosphonate.
| Reactants | Solvent | Conditions | Product | Ref |
|---|
The pyrimidine core is a fundamental structural unit in numerous chemotherapeutic agents. chemicalbook.com While direct reactions involving this compound for the primary construction of simple pyrimidine rings are less commonly documented in favor of other methods, its structural components are integral to building more complex, fused pyrimidine systems. The underlying principle involves the reaction of an amidine moiety with a 1,3-dielectrophilic species to form the six-membered ring. The cyano group can be envisioned as a latent synthetic handle for further functionalization of the pyrimidine scaffold after its formation.
The thieno[2,3-d]pyrimidine (B153573) scaffold is a bioisostere of purine (B94841) and is considered an important pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. acs.org A key strategy for the synthesis of this system involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate a reactive amidine intermediate from a 2-aminothiophene precursor.
In a well-established synthetic route, a 2-amino-3-cyanothiophene derivative is first synthesized via the Gewald reaction. organic-chemistry.orgrsc.org This aminothiophene is then treated with DMF-DMA. The reaction proceeds via amination to form a key intermediate, an N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide derivative. This intermediate is then subjected to a Dimroth rearrangement condensation with various anilines, often under microwave conditions, to yield the final thieno[2,3-d]pyrimidine derivatives. organic-chemistry.orgrsc.org This transformation efficiently constructs the pyrimidine ring onto the thiophene (B33073) core, demonstrating a powerful application of the N,N-dimethylmethanimidamide group in building fused heterocyclic systems. organic-chemistry.org
Table 2: Research Findings on Thieno[2,3-d]pyrimidine Synthesis This interactive table outlines the key steps and findings in the synthesis of Thieno[2,3-d]pyrimidine derivatives.
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Key Finding | Ref |
|---|---|---|---|---|---|
| 1 | Gewald Reaction | Substituted pyranone, malononitrile, sulfur, triethylamine | 2-Amino-3-cyano-thiophene derivative | Formation of the thiophene precursor | organic-chemistry.orgrsc.org |
| 2 | Amidine Formation | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide | Creation of the key reactive intermediate | organic-chemistry.orgrsc.org |
Benzoxazoles and benzimidazoles are privileged heterocyclic structures in drug discovery. jocpr.comorganic-chemistry.org While direct use of this compound for their synthesis is not widely reported, its function can be understood by analogy with other electrophilic cyanating agents.
A facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles has been demonstrated using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. rsc.orgglenresearch.com In this reaction, NCTS reacts with 2-aminophenols or benzene-1,2-diamines in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). rsc.orgglenresearch.com The reaction is believed to proceed via nucleophilic attack of the deprotonated amine or phenol (B47542) onto the cyano group of NCTS, followed by an intramolecular cyclization and elimination of the N-phenyl-p-toluenesulfonamide group to yield the 2-amino-substituted heterocycle.
By analogy, this compound could potentially serve a similar role. The cyano group, activated by the adjacent dimethylmethanimidamide moiety, could act as an electrophilic cyanating agent. Reaction with a 2-aminophenol (B121084) or a 1,2-diamine could lead to an initial adduct, which upon cyclization would form the benzoxazole (B165842) or benzimidazole (B57391) ring, respectively, with the expulsion of the N,N-dimethylformamidine group.
Role in Oligonucleotide Synthesis
The synthesis of DNA and RNA oligonucleotides is a precise, multi-step process that relies heavily on the use of protecting groups to prevent unwanted side reactions on the nucleobases. The N,N-dimethylformamidine (dmf) group, a core component of this compound, plays a crucial role in this context.
In the solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, the exocyclic amino groups of adenine, guanine, and cytosine must be protected. The N,N-dimethylformamidine (dmf) group is commonly used as a temporary protecting group, particularly for guanosine (B1672433). acs.org
The dmf group is advantageous because it is electron-donating, which helps to protect the guanosine from depurination—a common side reaction that can occur under the acidic conditions used for detritylation during the synthesis cycle. acs.org While effective for guanosine, the dmf group is generally not stable enough for use on adenosine. acs.org After the oligonucleotide chain has been fully assembled, these amidine-type protecting groups are typically removed during the final deprotection step, often using aqueous ammonia. diva-portal.org More recently, methods for the rapid removal of dmf and related amidine groups under mild acidic conditions have also been developed, offering alternative deprotection strategies for sensitive oligonucleotides. nih.govorganic-chemistry.orgdiva-portal.org This application underscores the importance of the N,N-dimethylformamidine moiety in enabling the high-fidelity chemical synthesis of nucleic acids.
Applications in Modified Nucleoside Synthesis
While direct applications of isolated this compound in nucleoside synthesis are not extensively documented, the closely related reagent N,N-dimethylformamide dimethyl acetal (DMFDMA) is widely used for a similar purpose: the protection of exocyclic amines on nucleosides. This reaction proceeds through the formation of a dimethylformamidine adduct, which is structurally analogous to the core of this compound.
This strategy is crucial in the synthesis of modified oligonucleotides, such as those containing GS-441524, the nucleoside precursor to the antiviral drug remdesivir. nih.gov In this context, DMFDMA reacts with the exocyclic amine of the nucleoside to form a stable N,N-dimethylformamidine protecting group. This modification is essential to prevent unwanted side reactions at the amine site during subsequent steps of oligonucleotide synthesis, particularly during phosphitylation. nih.gov
The reaction is typically performed in a solvent like DMF or pyridine (B92270). nih.gov The choice of this protecting group is advantageous because it is stable under the conditions required for oligonucleotide synthesis but can be readily removed during the final deprotection steps. The formation of the formamidine protects the amine from reacting with the phosphoramidite reagents and other agents used during the construction of the nucleic acid chain. nih.gov
Table 1: Optimization of Exocyclic Amine Protection of GS-441524 Derivative using N,N-Dimethylformamide Dimethyl Acetal nih.gov
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Room Temp | 48 | DMF | 66 |
| 2 | 65 | 24 | DMF | 58 |
| 3 | 65 | 24 | DMA | 52 |
| 4 | 65 | 24 | Pyridine | 57 |
| 5 | 65 | 24 | — | 71 |
Another related compound, methyl N-cyanomethanimidate, has been shown to react with cytidine (B196190) and cytosine, leading to complex heterocyclic structures through the addition of the cyano-imidate moiety to the nucleobase. sci-hub.st This further illustrates the reactivity of such functional groups with nucleic acid components, highlighting their potential for creating highly modified and functionally diverse nucleosides.
Functionalization and Derivatization Reactions
This compound and its precursors are valuable reagents for the functionalization and derivatization of various molecules, particularly aromatic amines.
A key application in this area is the synthesis of N′-aryl-N-cyanoformamidines. These compounds are important precursors for various agrochemicals, including the formamidine pesticide family. researchgate.net An efficient, one-pot, three-component reaction has been developed for their synthesis, involving an aromatic amine, triethyl orthoformate, and cyanamide (B42294). researchgate.net
In this reaction, the aromatic amine first reacts with triethyl orthoformate to form an intermediate imidate, which then reacts with cyanamide. The process is driven to completion by distilling the ethanol (B145695) byproduct as an azeotrope with the toluene (B28343) solvent, resulting in high yields of the desired N′-aryl-N-cyanoformamidine. researchgate.net This method is effective for a wide range of aniline (B41778) derivatives, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net The resulting N′-aryl-N-cyanoformamidines are stable, crystalline solids that can be easily isolated by filtration. researchgate.net
Table 2: Selected Examples of One-Pot Synthesis of N′-Aryl-N-cyanoformamidines researchgate.net
| Entry | Aromatic Amine | Product | Yield (%) |
| 1 | Aniline | N'-phenyl-N-cyanoformamidine | 96 |
| 2 | 4-Methylaniline | N'-(4-methylphenyl)-N-cyanoformamidine | 95 |
| 3 | 2,4-Dimethylaniline | N'-(2,4-dimethylphenyl)-N-cyanoformamidine | 98 |
| 4 | 4-Methoxyaniline | N'-(4-methoxyphenyl)-N-cyanoformamidine | 92 |
| 5 | 4-Chloroaniline | N'-(4-chlorophenyl)-N-cyanoformamidine | 94 |
| 6 | 4-Bromoaniline | N'-(4-bromophenyl)-N-cyanoformamidine | 95 |
| 7 | 4-Nitroaniline | N'-(4-nitrophenyl)-N-cyanoformamidine | 85 |
Introduction of Cyano-Modified Moieties
The synthesis of N′-aryl-N-cyanoformamidines described above is a direct method for introducing a cyano-modified functional group onto an aromatic amine. The resulting "cyanoformamidine" moiety (-NH-CH=N-CN) alters the chemical properties of the parent amine, converting it into a versatile intermediate for further synthetic transformations. researchgate.net
These cyano-functionalized formamidines serve as key building blocks in the synthesis of more complex molecules. For instance, they can be used to prepare asymmetrically substituted formamidines, which are a core structure in many pesticides. researchgate.net Furthermore, related N-aryl-N′-(dicyanovinyl)-formamidines can undergo base-catalyzed cyclization to produce 5-amino-1-aryl-4-cyanoimidazoles, demonstrating their utility in constructing heterocyclic rings. researchgate.net This highlights a broader strategy where the formamidine structure acts as a linchpin for introducing cyano-containing groups that can participate in subsequent cyclization and elaboration reactions.
By analogy, reagents like this compound and its precursors, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), can be viewed as synthetic equivalents of a carbonyl dication synthon (a hypothetical C=O²⁺ species). A true carbonyl dication would react with two nucleophiles simultaneously to form a urea, guanidine (B92328), or related structure. While not a literal dication, DMFDMA provides a single electrophilic carbon atom that reacts sequentially with two nucleophiles, effectively bridging them in a manner analogous to a carbonyl group. researchgate.net
DMFDMA is recognized as a versatile C1 synthon, particularly in the construction of heterocyclic systems. researchgate.net For example, it can react with compounds containing both an amino group and an active methylene (B1212753) group, where the single carbon from DMFDMA is incorporated into a newly formed ring. scirp.org A notable example is the reaction of DMFDMA with anthranilamide (an amino-benzamide), which leads to the formation of quinazolin-4-one. In this transformation, the DMFDMA carbon atom first reacts with the aromatic amino group and then cyclizes with the amide nitrogen, acting as a bridge to form the heterocyclic ring. researchgate.net This sequential reaction with two different nucleophiles within the same molecule showcases its function as a carbonyl equivalent, providing the carbon atom that becomes the C2 position of the quinazoline ring.
Derivatives and Analogues of N Cyano N,n Dimethylmethanimidamide
Synthesis of Substituted Methanimidamide Analogues
The synthesis of substituted methanimidamide analogues is a significant area of research, driven by the quest for novel compounds with tailored properties. Methodologies have been developed to incorporate aromatic and heterocyclic rings, as well as to modify the dimethylamino group, leading to a wide range of derivatives.
Aromatic Ring Substitutions
The introduction of substituted aromatic rings onto the methanimidamide scaffold is a key strategy for creating derivatives with diverse electronic and steric properties. A notable example is the synthesis of N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. This compound serves as a clear illustration of an aromatic ring substitution on the core structure. nih.govpharmaffiliates.comclearsynth.comchemspider.comczyxchem.com The synthesis of such derivatives often involves the reaction of a substituted aniline (B41778) with a suitable N,N-dimethylformamide-derived reagent.
The general approach for synthesizing N-aryl-N'-cyano-N,N-dimethylmethanimidamides can be conceptualized through the reaction of an appropriately substituted arylamine with a reagent that provides the C(H)=N(C#N) moiety. The reactivity of the starting arylamine is influenced by the nature of the substituents on the aromatic ring.
A summary of representative aromatic ring-substituted analogues is presented in the table below.
| Compound Name | Aromatic Substituent(s) | CAS Number | Molecular Formula |
| N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | 2-cyano, 4-nitro | 39263-34-8 | C₁₀H₁₀N₄O₂ |
This table is generated based on available data and is intended to be illustrative.
Heterocyclic Ring Incorporations
The incorporation of heterocyclic rings into the N'-Cyano-N,N-dimethylmethanimidamide structure opens up avenues to a vast number of analogues with potential applications in various fields of chemistry. While direct synthesis starting from this compound is not extensively documented, the use of the closely related reagent N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the synthesis of heterocyclic compounds provides significant insights into potential synthetic routes. nih.govacs.orgscirp.org
For instance, DMF-DMA is a key reagent in three-component cascade reactions for the synthesis of highly functionalized 2-aminopyridine (B139424) derivatives. nih.govacs.org These reactions demonstrate the ability of the dimethylaminomethylene unit to act as a building block for the construction of complex heterocyclic systems.
Furthermore, the synthesis of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines, which can be considered heterocyclic analogues of this compound, has been reported. nih.gov This highlights the feasibility of incorporating pyridine (B92270) and other heterocyclic moieties into the cyanoamidine framework.
The following table provides examples of reaction types where heterocyclic rings are incorporated using reagents and synthons related to this compound.
| Reaction Type | Reagents | Heterocyclic Product |
| Three-component cascade reaction | 1,1-Enediamines, N,N-Dimethylformamide dimethyl acetal, 1,3-Dicarbonyls | Highly functionalized 2-aminopyridine derivatives |
| Synthesis of cyanoamidines | Arylalkylamines, Nicotinoyl chloride derivatives | N-arylalkyl-N'-cyano-3-pyridinecarboxamidines |
This table illustrates synthetic strategies for incorporating heterocyclic rings based on the reactivity of related compounds.
Modifications to the Dimethylamino Moiety
Modifications to the dimethylamino group of this compound are less commonly reported than substitutions on the methanimidamide backbone. However, the general reactivity of N,N-dimethylamides and related compounds suggests several potential transformations. semanticscholar.orgnih.gov
One area of interest is the cleavage of the dimethylamino group, which could serve as a synthetic handle for introducing other functionalities. Studies on peptide dimethylation have explored the fragmentation and cleavage of the dimethylamino group under specific conditions. nih.gov
Additionally, N,N-dimethylformamide (DMF) itself can serve as a source of a dimethylamino group in various reactions, and conversely, reactions that lead to the transformation of the dimethylamino group are also known. These include oxidative reactions that can lead to the cleavage of one or both methyl groups or the entire dimethylamino moiety.
Structure-Reactivity Relationship Studies of Derivatives
The relationship between the structure of this compound derivatives and their reactivity is a crucial aspect of their chemistry, influencing their utility in synthetic transformations.
Influence of Substituents on Synthetic Transformations
The electronic nature of substituents on aromatic or heterocyclic rings attached to the methanimidamide core can significantly influence the reactivity of the molecule. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially affecting their nucleophilicity and basicity. Conversely, electron-withdrawing groups, such as the nitro and cyano groups in N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide, decrease the electron density, which can impact the reactivity of the cyanoamidine functionality.
General principles of substituent effects suggest that:
Electron-donating groups on an aromatic ring attached to the nitrogen would increase the nucleophilicity of the imine nitrogen.
Electron-withdrawing groups would decrease the nucleophilicity and could make the carbon of the methanimidamide more susceptible to nucleophilic attack.
The reactivity of related compounds, such as benzoquinone derivatives, has been shown to be strongly modulated by the electronic effects of substituents. nih.govcdc.gov Similar principles can be expected to apply to the derivatives of this compound.
The following table summarizes the expected influence of different substituent types on the reactivity of aromatic derivatives.
| Substituent Type | Example Substituents | Expected Effect on Imine Nitrogen Nucleophilicity | Expected Effect on Methanimidamide Carbon Electrophilicity |
| Strong Electron-Donating | -NH₂, -OH, -OCH₃ | Increase | Decrease |
| Weak Electron-Donating | -CH₃, -C₂H₅ | Slight Increase | Slight Decrease |
| Halogens (Inductive/Resonance) | -F, -Cl, -Br | Decrease (Inductive) / Increase (Resonance) | Increase (Inductive) / Decrease (Resonance) |
| Strong Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decrease | Increase |
This table is based on general principles of physical organic chemistry and predicts the influence of substituents.
Impact of Structural Changes on Reagent Utility
Structural modifications to this compound and its analogues can have a profound impact on their utility as reagents in organic synthesis. For example, the presence of specific functional groups introduced through substitution can enable these molecules to participate in a wider range of chemical reactions.
The structure of the neonicotinoid insecticide Acetamiprid, which contains a cyanoamidine functional group, provides a relevant case study. Its structure, including the chloropyridinyl group and the acyclic nature of the cyanoamidine substituent, influences its biological activity and metabolic pathways, which involve the oxidative cleavage of the cyanamine group. wikipedia.org This demonstrates how structural features dictate the reactivity and ultimate function of the molecule.
Changes in the steric bulk around the reactive centers of the molecule can also influence its utility. For instance, increasing the size of the substituents on the dimethylamino group could hinder its reactivity or alter the regioselectivity of its reactions. The E/Z isomerism of the cyanoimino group is another structural feature that can affect the reactivity and interaction of these molecules with other species. wikipedia.org
Synthetic Utility of Key Derivatives in Complex Molecule Synthesis
Derivatives and analogues of this compound are highly valued in synthetic organic chemistry for their role as versatile building blocks in the construction of complex molecular architectures. Their inherent reactivity and the presence of multiple functional groups allow for their participation in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.
The primary utility of these derivatives lies in their function as precursors to a myriad of polysubstituted aromatic and fused heterocyclic systems. Reagents such as N,N-dimethylformamide dimethyl acetal (DMFDMA) are instrumental in this context. DMFDMA reacts with compounds containing active methylene (B1212753) groups, such as cyanoacetamide, to form enamine intermediates. These enamines are pivotal in the subsequent annulation of heterocyclic rings. sigmaaldrich.comresearchgate.net
One of the most powerful applications of these derivatives is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where multiple starting materials react to form a single product in a one-pot synthesis. This approach is highly efficient for creating molecular diversity and complexity. frontiersin.org Cyanoacetamide and its derivatives are particularly well-suited for MCRs, such as the Gewald three-component reaction, which provides access to highly substituted 2-aminothiophenes. nih.govnih.gov These thiophene (B33073) derivatives can then be further elaborated into more complex structures, including thiophenediazepines. nih.gov
The following data tables provide an overview of the synthetic utility of key derivatives in the synthesis of various complex molecules.
Table 1: Synthesis of Fused Heterocyclic Systems
| Derivative/Analogue | Reagent(s) | Resulting Complex Molecule | Significance |
| Malononitrile dimer | N,N-dimethylformamide dimethyl acetal (DMFDMA), Cyanoacetamide | Pyrido[4,3-c]pyridazine derivatives | Precursors to tricyclic heterocyclic systems. scirp.org |
| 2-Aminothiophenes (from Cyanoacetamide via Gewald reaction) | Formamide | Thienopyrimidones | Bioactive heterocyclic compounds. nih.gov |
| 2-Aminoquinolines (from Cyanoacetamide MCR) | Formamide | Quinolinopyrimidones | Core structures in medicinal chemistry. nih.gov |
| 2-Aminoindoles (from Cyanoacetamide MCR) | Formamide | Indolopyrimidones | Important scaffolds for drug discovery. nih.gov |
Table 2: Synthesis of Substituted Heterocycles
| Derivative/Analogue | Reaction Type | Resulting Complex Molecule | Key Features of Synthesis |
| Cyanoacetamide | Multicomponent condensation | Polyfunctionally substituted pyridines | Versatile intermediates for further chemical transformations. africaresearchconnects.com |
| Cyanoacetamide | One-pot reaction with aldehydes and malononitrile | 3-Cyano-2-pyridone derivatives | Environmentally friendly synthesis with high yields. researchgate.netresearchgate.net |
| Malononitrile dimer | Reaction with DMFDMA and anilines | Polysubstituted Pyrimidines and Pyridines | Formation of amidine intermediates that cyclize to form the heterocyclic core. scirp.orgscirp.org |
| Cyanothioacetamide | Multicomponent condensation | 2-Thionicotinonitrile derivatives | Knoevenagel reaction initiated process leading to complex pyridines. researchgate.net |
The synthetic strategies employing these derivatives are notable for their efficiency and the ability to generate significant molecular complexity from relatively simple starting materials. The resulting heterocyclic compounds are often scaffolds for the development of new therapeutic agents and other functional organic materials, underscoring the importance of this compound derivatives in modern organic synthesis. ijnrd.orgnih.govfrontiersin.org
Advanced Methodologies and Sustainability in N Cyano N,n Dimethylmethanimidamide Chemistry
Principles of Green Chemistry in Synthesis and Application
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. nih.gov The synthesis of N'-Cyano-N,N-dimethylmethanimidamide can be evaluated and optimized through this lens. The primary synthesis route involves the reaction of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with cyanamide (B42294), which inherently adheres to several green chemistry principles.
Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov The reaction of DMF-DMA with cyanamide to form this compound is highly atom-efficient, with methanol (B129727) being the main byproduct.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov While some preparations may involve heating, optimizing the process to run under milder conditions is a key green objective. Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. nih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. nih.gov The use of catalysts can enable more energy-efficient pathways for the synthesis and subsequent reactions of this compound.
Waste Prevention: Designing chemical syntheses to prevent waste is a fundamental principle of green chemistry. nih.gov High-yield reactions, such as the often near-quantitative synthesis of this compound from DMF-DMA, are crucial for minimizing waste generation.
Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents constitute a significant portion of the waste in chemical processes. nih.gov Moving away from hazardous organic solvents towards water or bio-based alternatives is a key goal. nih.govacsgcipr.org
The application of these principles is not merely theoretical but has practical implications for developing cleaner and more economical synthetic routes.
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, consistency, and scalability. nih.gov The production of this compound is well-suited for a continuous flow setup.
A typical flow process would involve pumping streams of the reactants, such as cyanamide and DMF-DMA, through a heated tube or microreactor. The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and high reproducibility. nih.gov This level of control can lead to higher yields and purities while minimizing the formation of byproducts.
Key advantages of flow chemistry for this synthesis include:
Enhanced Safety: Small reactor volumes significantly reduce the risk associated with handling reactive intermediates and managing exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient thermal and mass transport, leading to uniform reaction conditions.
Telescoping Reactions: Multiple reaction steps can be combined into a single continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. unimi.it
The table below illustrates a hypothetical comparison between batch and flow synthesis for this compound production.
| Parameter | Batch Processing | Flow Processing | Potential Advantage of Flow |
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Liters) | Enhanced Safety |
| Heat Transfer | Poor / Inconsistent | Excellent / Uniform | Better Yield & Selectivity |
| Reaction Time | Hours to Days | Seconds to Minutes | Higher Throughput |
| Scalability | Complex / Risky | "Scaling-out" (running in parallel) | Easier & Safer Scale-up |
| Process Control | Limited | Precise | High Reproducibility |
This transition to continuous manufacturing represents a significant step towards more sustainable and efficient chemical production.
Catalysis in this compound Reactions
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed faster, under milder conditions, and with higher selectivity. dntb.gov.ua In the chemistry of this compound, catalysts can be employed both in its synthesis and its subsequent transformations into more complex molecules.
While the reaction between DMF-DMA and cyanamide can often proceed thermally, the use of a catalyst can lower the activation energy, allowing the reaction to occur at lower temperatures and with shorter reaction times. Both acid and base catalysts can be effective in promoting the condensation reaction. For instance, a patent for a related compound, N,N-dimethylcyanoacetamide, describes using sodium ethoxide as a catalyst to facilitate the reaction. google.com
Furthermore, this compound is a key building block for synthesizing various heterocyclic compounds. The cyclization reactions it undergoes are often mediated by catalysts. These can range from simple bases that facilitate deprotonation and subsequent ring closure to more complex transition metal catalysts that enable novel bond formations. The choice of catalyst is crucial for directing the reaction towards the desired product and minimizing side reactions.
| Reaction Type | Catalyst Example | Function | Reference |
| Amidine Synthesis | Sodium Ethoxide | Base catalyst for condensation | google.com |
| Heterocycle Formation | Piperidine | Base catalyst for cyclocondensation | researchgate.net |
| Vilsmeier Reaction | POCl₃-DMF | Electrophilic activation | researchgate.net |
The development of novel, highly efficient, and recyclable catalysts remains an active area of research aimed at improving the sustainability of processes involving this compound.
Solvent-Free or Alternative Solvent Approaches
A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) used as solvents. nih.gov This has spurred research into solvent-free reaction conditions and the use of environmentally benign alternative solvents. nih.govacsgcipr.org
Solvent-Free Synthesis: Reactions can be conducted in the absence of a solvent, particularly when one of the reactants is a liquid. This approach, often aided by techniques like microwave irradiation or mechanochemistry (ball-milling), can lead to dramatically reduced reaction times, higher yields, and simpler work-up procedures. nih.govnih.gov Microwave-assisted organic synthesis, for example, can efficiently drive reactions by directly heating the reactant molecules, leading to rapid and clean transformations. nih.gov
Alternative Green Solvents: When a solvent is necessary, a range of greener alternatives to traditional solvents like DMF or chlorinated hydrocarbons are available. Bio-based solvents are particularly attractive as they are derived from renewable resources.
| Green Solvent | Source | Properties | Potential Application | Reference |
| Cyrene™ | Cellulose | Bio-derived, dipolar aprotic, high boiling point | Replacement for DMF, NMP | nih.gov |
| γ-Valerolactone (GVL) | Biomass (Levulinic acid) | Bio-derived, biodegradable, low toxicity | Replacement for polar aprotic solvents | nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Furfural) | Bio-derived, forms an azeotrope with water | Replacement for THF, Dichloromethane | europa.euresearchgate.net |
| Ionic Liquids (ILs) | Synthetic | Non-volatile, tunable properties, potential for recycling | Reaction medium, catalyst | nih.gov |
The adoption of these greener solvents can significantly lower the environmental footprint of synthesizing and utilizing this compound, aligning the process with modern standards of sustainability. acsgcipr.orgnih.gov
Theoretical and Computational Studies on N Cyano N,n Dimethylmethanimidamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of N'-Cyano-N,N-dimethylmethanimidamide. Methods like B3LYP, combined with various basis sets (e.g., 6-311G(p,d)), are frequently employed to optimize the molecular geometry and predict its most stable conformations. researchgate.netresearchgate.net
These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest include the lengths of the C=N and C≡N bonds, the planarity of the dimethylamino group with respect to the imidamide backbone, and the rotational barriers around the C-N single bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also offer insights into the molecule's electronic characteristics and reactivity. researchgate.net
Table 1: Calculated Structural Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical computational outputs for similar organic molecules.
| Parameter | Value (DFT/B3LYP/6-311G(d,p)) |
| Bond Lengths (Å) | |
| C(1)-N(1) | 1.35 |
| C(1)-N(2) | 1.38 |
| N(2)-C(2) | 1.28 |
| C(2)-N(3) | 1.40 |
| N(3)-C(3) | 1.16 |
| **Bond Angles (°) ** | |
| N(1)-C(1)-N(2) | 118.5 |
| C(1)-N(2)-C(2) | 122.0 |
| N(2)-C(2)-N(3) | 178.0 |
| C(2)-N(3)-C(3) | 175.0 |
| Dihedral Angles (°) | |
| C(CH₃)-N(1)-C(1)-N(2) | 179.5 |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for its various transformations. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Methods such as automated transition state theory (TST) calculations can be applied to determine the kinetics of reactions involving this compound. nih.govresearchgate.net By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), researchers can understand the feasibility and rate of a proposed mechanistic step. umw.edu For instance, in reactions where this compound acts as a nucleophile or an electrophile, computational models can pinpoint the transition state structures and their corresponding energies, providing a detailed picture of the reaction pathway. researchgate.net Advanced approaches like multi-path variational transition state theory can further refine these calculations, especially for complex reactions. rsc.org
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This table contains hypothetical values to illustrate the output of transition state calculations.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic attack on Carbonyl | TS1 | 15.2 |
| Proton Transfer | TS2 | 8.5 |
| Ring Closure | TS3 | 21.0 |
Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical models are highly effective in predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic molecules. For this compound, computational analysis can reveal which atomic sites are most susceptible to electrophilic or nucleophilic attack. This is often achieved by calculating properties like Mulliken atomic charges, electrostatic potential maps, and frontier molecular orbital densities. researchgate.net
For example, the distribution of electron density across the molecule can indicate that the nitrogen atom of the cyano group is a potential site for electrophilic attack, while certain carbon atoms might be more susceptible to nucleophilic addition. In reactions with multiple possible outcomes, comparing the activation energies for each potential pathway allows for the prediction of the major product. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions. rsc.org
Docking and Molecular Dynamics Simulations for Mechanistic Insight (excluding biological target interaction)
While docking is commonly associated with biological systems, the principles of molecular docking and molecular dynamics (MD) simulations can also be applied to understand non-covalent interactions and mechanistic details in non-biological contexts. For this compound, these simulations could be used to study its interaction with surfaces, catalysts, or other molecules in a solvent.
MD simulations can model the dynamic behavior of the molecule in a solution, providing insights into its solvation shell, conformational flexibility, and the influence of the solvent on its reactivity. Docking algorithms could be adapted to predict the preferred orientation of this compound when it approaches another reactant or a catalytic surface, which can be a critical factor in determining the outcome of a reaction. These simulations offer a dynamic perspective that complements the static picture provided by quantum chemical calculations of isolated molecules.
Future Directions and Emerging Research Areas
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of N'-Cyano-N,N-dimethylmethanimidamide into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in accelerating the discovery of novel reactions and materials. The principles of nanomole-scale reaction screening, which allow for the rapid evaluation of numerous reaction conditions, are highly applicable. scienceintheclassroom.org By employing robotic liquid handlers, thousands of reactions using this compound as a reactant can be set up in microplates to explore a wide array of catalysts, solvents, and reaction partners. scienceintheclassroom.org
Future research will likely focus on developing automated flow synthesis protocols for derivatives of this compound. Automated flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for seamless integration with real-time analytical techniques. This approach could be particularly valuable for optimizing reaction conditions and for the on-demand synthesis of compound libraries based on the this compound core.
Table 1: Potential High-Throughput Experimentation Parameters for this compound Reactions
| Parameter | Variables to be Screened | Potential Outcomes |
| Catalysts | Transition metal complexes (e.g., Pd, Cu, Ni), organocatalysts | Identification of novel catalytic transformations |
| Solvents | Polar aprotic (e.g., DMSO, DMF), nonpolar (e.g., toluene), green solvents | Optimization of reaction efficiency and environmental footprint |
| Bases | Organic (e.g., DBU, DIPEA), inorganic (e.g., K2CO3) | Fine-tuning of reaction selectivity and yield |
| Reactant Partners | Aryl halides, alkynes, active methylene (B1212753) compounds | Discovery of new molecular scaffolds |
Exploration in Novel Materials Science Applications
The unique electronic and structural properties of this compound make it an intriguing building block for novel materials, excluding those with an explicit biological or physical property focus. A key area of exploration is its use as a precursor for nitrogen-rich polymers and carbonaceous materials. researchgate.net The high nitrogen content of this compound could lead to materials with interesting properties for applications such as gas sorption or as templates for the synthesis of porous carbons.
Furthermore, the cyano group in this compound is a versatile functional handle for its incorporation into advanced materials like covalent organic frameworks (COFs). dntb.gov.uamdpi.com COFs are a class of crystalline porous polymers with potential applications in catalysis and separations. By designing appropriate linkers, this compound could be integrated into COF structures, potentially imparting unique functionalities to the resulting material. mdpi.comnih.gov
Table 2: Potential Materials Science Applications of this compound Derivatives
| Material Class | Synthetic Strategy | Potential Application Area |
| Nitrogen-Rich Polymers | Polymerization of functionalized monomers | Precursors for porous carbon materials |
| Covalent Organic Frameworks (COFs) | Solvothermal synthesis with multitopic linkers | Heterogeneous catalysis, gas separation |
| Supramolecular Assemblies | Self-assembly through non-covalent interactions | Host-guest chemistry, molecular recognition |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, chemical sensing |
Development of New Reagent Capabilities and Synthetic Methodologies
Future research is expected to unlock new reagent capabilities of this compound and develop novel synthetic methodologies. Its ambident reactivity, with nucleophilic and electrophilic centers, makes it a versatile tool in organic synthesis. One promising avenue is its application in multicomponent reactions (MCRs). researchgate.netarabjchem.org MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. arabjchem.org The unique functionality of this compound could enable the development of novel MCRs to access diverse heterocyclic scaffolds. researchgate.net
The development of new synthetic methods utilizing this compound under Vilsmeier-Haack or related conditions could also be a fruitful area of research. researchgate.net These reactions are powerful tools for the formylation and cyclization of various organic substrates. Exploring the reactivity of this compound under these conditions could lead to the discovery of new synthetic routes to valuable chemical intermediates.
Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry
The future of this compound research lies at the interface of organic and materials chemistry. The synthesis of novel derivatives of this compound with tailored properties will be crucial for their application in advanced materials. For example, the incorporation of photoactive or redox-active moieties onto the this compound scaffold could lead to the development of functional materials for use in electronics or sensing.
Furthermore, the study of the interfacial properties of this compound-based materials is a critical area for future investigation. Understanding how these materials interact with other surfaces, such as inorganic nanoparticles or electrodes, will be essential for their integration into functional devices. This cross-disciplinary approach, combining synthetic organic chemistry with materials characterization and device fabrication, will be key to unlocking the full potential of this compound in the years to come.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-Cyano-N,N-dimethylmethanimidamide and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, derivatives like N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide are synthesized via condensation reactions using reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . Key steps include:
- Step 1 : Activation of the pyrazole or thiophene precursor with a cyano group.
- Step 2 : Coupling with dimethylamine derivatives in polar aprotic solvents (e.g., ethanol or DMF).
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities, with mobile phases optimized for polar nitrile-containing compounds .
Q. What are the primary biological activities observed for this compound in preliminary studies?
- Methodological Answer :
- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Antitumor Screening : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives show inhibition of enzymes like tyrosine kinases .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole vs. phenyl substituents) influence the compound’s bioactivity?
- Methodological Answer :
- Comparative Analysis : Replace the pyrazole ring with a phenyl group to assess electronic effects. For example, N'-(4-cyanophenyl)-N,N-dimethylmethanimidamide exhibits reduced antitumor activity due to decreased π-π stacking with enzyme active sites .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like monoamine oxidase .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% v/v to avoid cytotoxicity) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. How can researchers optimize the stability of this compound in aqueous formulations?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with UHPLC monitoring to identify hydrolysis-prone sites (e.g., the cyano group).
- Formulation Adjustments : Incorporate cyclodextrins or PEGylation to enhance solubility and reduce degradation .
Q. What mechanisms underlie the compound’s interaction with neurotransmitter systems (e.g., serotonin or octopamine pathways)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
